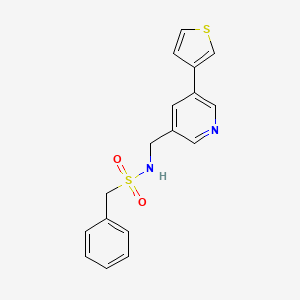

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-23(21,13-14-4-2-1-3-5-14)19-10-15-8-17(11-18-9-15)16-6-7-22-12-16/h1-9,11-12,19H,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYANUDBIQISCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the phenyl and thiophene-pyridine moieties . This reaction is carried out under mild conditions using palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing readily available starting materials and efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities

Mechanism of Action

The mechanism of action of 1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

Complexity : The Example 56 compound incorporates a fused pyrazolo-pyrimidine and chromene system, increasing molecular weight and complexity compared to the target compound’s simpler pyridine-thiophene scaffold.

Bioactivity Implications : Fluorine atoms in Example 56 enhance metabolic stability and lipophilicity, whereas the thiophene in the target compound may improve π-π stacking interactions in binding pockets.

Synthetic Feasibility : Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions), but the Example 56 synthesis requires additional steps for chromene and pyrazolo-pyrimidine assembly .

Broader Context of Sulfonamide Derivatives

- Solubility : Sulfonamides with smaller substituents (e.g., methyl) typically exhibit better aqueous solubility than bulkier analogues.

- Target Selectivity : Pyridine-thiophene systems may favor kinase inhibition (e.g., JAK2 or EGFR), whereas pyrazolo-pyrimidine scaffolds are prevalent in cyclin-dependent kinase (CDK) inhibitors.

Biological Activity

1-Phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide (CAS Number: 1705498-00-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 344.5 g/mol. The structure includes a phenyl group, a thiophene moiety, and a pyridine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 1705498-00-5 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on pro-inflammatory cytokines and nitric oxide production. For instance, derivatives with sulfonamide groups have shown promising results in suppressing inflammatory responses in cellular models .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have indicated that related sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, modifications to the phenyl ring have been associated with enhanced cytotoxicity against specific cancer cell lines .

The mechanisms through which this compound exerts its biological effects may include:

- Kinase Inhibition : Compounds in this class often inhibit various kinases involved in cell signaling pathways, which can lead to reduced proliferation of cancer cells.

- Cytokine Modulation : The ability to modulate cytokine production is crucial for its anti-inflammatory properties.

- Apoptosis Induction : Enhancing apoptotic pathways in cancer cells contributes to its anticancer efficacy.

Study on Anti-inflammatory Effects

A study demonstrated that similar sulfonamide derivatives effectively suppressed the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The IC50 values for these compounds ranged from 10 to 1314 nM, indicating significant potency .

Anticancer Activity Assessment

In another study focusing on cytotoxicity against various cancer cell lines, derivatives were tested for their ability to induce apoptosis. The results showed that modifications to the structure increased cytotoxicity, with some compounds exhibiting IC50 values as low as 0.20 μM without significant toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the thiophene-pyridine intermediate via Suzuki-Miyaura coupling (Pd catalysis) between 5-bromopyridin-3-ylmethanol and thiophen-3-ylboronic acid .

- Step 2 : Nucleophilic substitution of the methanol group with methanesulfonamide in the presence of a base (e.g., NaH) under anhydrous conditions .

- Critical Conditions : Temperature (60–80°C for coupling), solvent polarity (THF/DMF), and catalyst loading (1–5 mol% Pd) significantly affect intermediate purity and final yield. Lower yields (<50%) are often due to incomplete coupling or competing side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR :

- Thiophene protons: δ 6.8–7.2 ppm (multiplet for thiophen-3-yl protons).

- Pyridine protons: δ 8.2–8.8 ppm (distinct doublets for C5-pyridyl substitution).

- Methanesulfonamide: Singlets at δ 3.1 ppm (CH3) and δ 3.8 ppm (N-CH2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling step be optimized to reduce byproducts like homocoupling or deboronation?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh3)4 with ligand additives (e.g., SPhos) to stabilize intermediates and suppress Pd black formation .

- Base Optimization : Replace Na2CO3 with Cs2CO3 for milder basicity, reducing protodeboronation.

- Temperature Control : Slow heating (ramp to 80°C over 1 hour) minimizes thermal degradation.

- Byproduct Analysis : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) and isolate intermediates before sulfonamide conjugation .

Q. What computational strategies are effective for predicting this compound’s binding affinity to kinase targets (e.g., EGFR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to model interactions. Prioritize hydrogen bonding between the sulfonamide group and Thr766/Thr830 residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Cross-reference with experimental IC50 data from kinase inhibition assays (e.g., ELISA-based phosphorylation assays) .

Q. How should researchers address contradictions in reported biological activity (e.g., IC50 variability across studies)?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (C18 column, 95% acetonitrile/water gradient) to exclude degradation products.

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine).

- Solubility Adjustments : Test DMSO stock stability (avoid >1% DMSO in cell media to prevent cytotoxicity) .

- Data Normalization : Report activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.